
Methyl 4-((3-fluoro-4-methylphenyl)amino)-6-methylquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((3-fluoro-4-methylphenyl)amino)-6-methylquinoline-2-carboxylate is a synthetic compound that belongs to the quinoline family. It has been extensively studied for its potential use in scientific research due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Synthesis and Antibacterial Activities : Research has led to the development of various quinoline derivatives, including those related to Methyl 4-((3-fluoro-4-methylphenyl)amino)-6-methylquinoline-2-carboxylate, with significant antibacterial properties. For instance, the study by Kuramoto et al. (2003) designed m-aminophenyl groups as novel N-1 substituents of naphthyridones and quinolones, revealing compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria, including Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus. The structural modifications leading to these activities suggest the potential for developing new antibacterial agents based on quinoline derivatives (Kuramoto et al., 2003).
Fluorescence Applications
Development of Fluorophores : Quinoline derivatives are recognized for their efficient fluorescence, making them useful in biochemistry and medicine for studying various biological systems. Aleksanyan and Hambardzumyan (2013) explored reactions to obtain new quinoline derivatives that could serve as potential antioxidants, radioprotectors, and more sensitive and selective compounds for DNA fluorophores, indicating the versatile applications of these molecules in scientific research (Aleksanyan & Hambardzumyan, 2013).
Chemical Synthesis and Reactions
Catalyst-Free Synthesis : The compound and its derivatives have been explored for catalyst-free synthesis, highlighting an environmentally friendly approach to chemical reactions. For example, Govindaraju et al. (2016) presented a straightforward synthesis of novel tetrahydroquinolin-5(1H)-one derivatives via a catalyst-free one-pot four-component reaction, emphasizing the compound's role in facilitating efficient and green chemical processes (Govindaraju et al., 2016).
Sensing Applications
Fluorescence Sensing Properties : The structural framework of quinoline derivatives allows for the development of fluorescence chemosensors, as demonstrated by Hazra et al. (2018). Their work on two positional isomers of quinoline-based compounds showed remarkable fluorescence sensing properties for Al3+ and Zn2+ ions, revealing the potential of these molecules in environmental monitoring and biological imaging (Hazra et al., 2018).
Eigenschaften
IUPAC Name |
methyl 4-(3-fluoro-4-methylanilino)-6-methylquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-11-4-7-16-14(8-11)17(10-18(22-16)19(23)24-3)21-13-6-5-12(2)15(20)9-13/h4-10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPYKECGUFKQIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)C)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

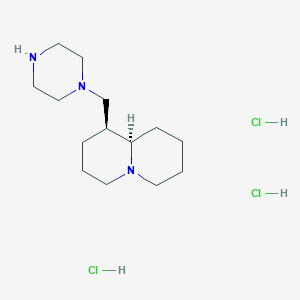
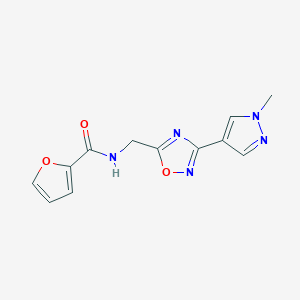

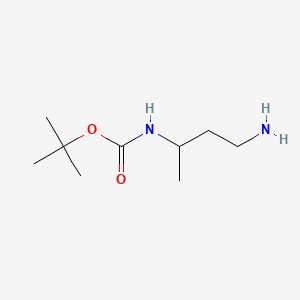
![Ethyl 5-[(dimethylcarbamoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2882280.png)
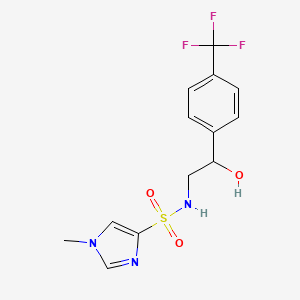
![(2,4-dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2882282.png)

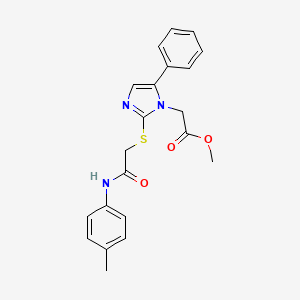

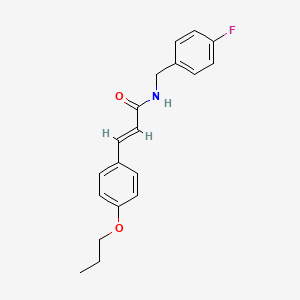
![Methyl (E)-4-[[(2R,3S)-1-cyclopropyl-2-(1-methylimidazol-2-yl)-6-oxopiperidin-3-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2882288.png)
![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2882291.png)
